molecular formula C17H20N4O2S B7042235 N-(5-methylpyridin-2-yl)-1-[2-(1,3-thiazol-5-yl)acetyl]piperidine-3-carboxamide

N-(5-methylpyridin-2-yl)-1-[2-(1,3-thiazol-5-yl)acetyl]piperidine-3-carboxamide

Cat. No.: B7042235
M. Wt: 344.4 g/mol
InChI Key: ZYYDEURGSFTZGP-UHFFFAOYSA-N
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Description

N-(5-methylpyridin-2-yl)-1-[2-(1,3-thiazol-5-yl)acetyl]piperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a thiazole ring, and a methylpyridine moiety

Properties

IUPAC Name

N-(5-methylpyridin-2-yl)-1-[2-(1,3-thiazol-5-yl)acetyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-12-4-5-15(19-8-12)20-17(23)13-3-2-6-21(10-13)16(22)7-14-9-18-11-24-14/h4-5,8-9,11,13H,2-3,6-7,10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYDEURGSFTZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2CCCN(C2)C(=O)CC3=CN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methylpyridin-2-yl)-1-[2-(1,3-thiazol-5-yl)acetyl]piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the ring is functionalized to introduce the carboxamide group.

    Thiazole Ring Introduction: The thiazole ring is synthesized separately, often through a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Coupling Reactions: The thiazole and piperidine intermediates are coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

    Methylpyridine Attachment:

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and reduce reaction times, as well as the use of automated systems for precise control of reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The methyl group on the pyridine ring can be substituted with various electrophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-(5-methylpyridin-2-yl)-1-[2-(1,3-thiazol-5-yl)acetyl]piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-methylpyridin-2-yl)-1-[2-(1,3-thiazol-5-yl)acetyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

    N-(5-methylpyridin-2-yl)-1-[2-(1,3-thiazol-5-yl)acetyl]piperidine-3-carboxamide analogs: These compounds have similar structures but with slight modifications, such as different substituents on the pyridine or thiazole rings.

    Other Piperidine Derivatives: Compounds like piperidine-3-carboxamide derivatives with different acyl groups.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple targets makes it a versatile compound in research and potential therapeutic applications.

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